molecular formula C18H20N4O2S B5675589 4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one

4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B5675589
M. Wt: 356.4 g/mol
InChI Key: MVUMXQZOHXDREZ-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of 1,4-benzothiazine, a class of compounds known for their biological activities. Research into these compounds is driven by their potential applications in various fields of medicinal chemistry.

Synthesis Analysis

Several studies have explored the synthesis of related 1,4-benzothiazine derivatives. Dabholkar & Gavande (2016) describe a method involving the reaction of 2H,4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine with acetyl acetone derivatives, yielding compounds with antibacterial activities (Dabholkar & Gavande, 2016). Ahmad et al. (2010) synthesized a series of N'-arylmethylidene derivatives starting from commercially available saccharine, indicating a possible route for similar structures (Ahmad et al., 2010).

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives can be complex, with various substituents influencing their properties. Studies like those by Rurack et al. (2000) and Ahmad et al. (2012) offer insights into how different substitutions affect the molecular structure and properties of these compounds (Rurack et al., 2000); (Ahmad et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of benzothiazine derivatives can be influenced by their substitution patterns. For instance, Saeed et al. (2020) reported on the synthesis and X-ray structure characterization of antipyrine derivatives, which may share some chemical properties with the compound of interest (Saeed et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure can be crucial for the practical application of these compounds. The study of their crystal packing, as seen in works by Yi-feng Sun & Yi Cui (2008), provides important information on the physical characteristics of similar compounds (Yi-feng Sun & Yi Cui, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of these derivatives. Studies like those by Kanno et al. (1991) provide insights into the chemical behavior of structurally related compounds (Kanno et al., 1991).

properties

IUPAC Name

4-[2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-2-oxoethyl]-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-7-13(2)22(19-12)14-8-20(9-14)17(23)10-21-15-5-3-4-6-16(15)25-11-18(21)24/h3-7,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUMXQZOHXDREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CN(C2)C(=O)CN3C(=O)CSC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one

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